but-2-ynamide
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Overview
Description
But-2-ynamide is a unique organic compound characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. This structure imparts both nucleophilic and electrophilic properties to the compound, making it highly reactive and versatile in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-ynamide typically involves the use of trichloroethene as an inexpensive two-carbon synthon. The process begins with the addition of an amide to dichloroacetylene, generated from trichloroethene under mildly basic conditions. This results in the formation of a dichloroenamide, which is then converted to this compound via elimination . Copper-catalyzed couplings of amides with alkynes or their derivatives are also common methods for synthesizing ynamides .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of copper catalysts and trichloroethene ensures high yields and cost-effectiveness. The process is optimized to handle various amides, including acyclic carbamates, hindered amides, and aryl amides .
Chemical Reactions Analysis
Types of Reactions
But-2-ynamide undergoes a variety of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Often employs halogens or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include various N-heterocycles, amino-heterocycles, and other structurally complex molecules .
Scientific Research Applications
But-2-ynamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of multifunctional compounds and challenging architectures.
Biology: Plays a role in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of but-2-ynamide involves its highly polarized triple bond, which enables unique chemical transformations. For instance, in kinase inhibition, the compound’s electrophilic moiety reacts with nucleophilic amino acids like cysteine, leading to the formation of covalent bonds that inhibit kinase activity . In amide bond formation, the compound undergoes hydrocarboxylation followed by aminolysis, facilitated by carboxylic acids .
Comparison with Similar Compounds
But-2-ynamide is often compared with other ynamides and propiolamides. While propiolamides are more reactive, but-2-ynamides offer better stability, making them more suitable for certain applications . Similar compounds include:
- Propiolamides
- Acrylamides
- N-alkynyl sulfoximines
These compounds share similar reactivity patterns but differ in their stability and specific applications .
Properties
CAS No. |
6052-32-0 |
---|---|
Molecular Formula |
C4H5NO |
Molecular Weight |
83.1 |
Purity |
95 |
Origin of Product |
United States |
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